molecular formula C18H20ClNO2 B5779675 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B5779675
M. Wt: 317.8 g/mol
InChI Key: QMNIMZKPYMRCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to low energy conditions, such as exercise and caloric restriction.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide activates AMPK by allosterically binding to the AMPK β-subunit. This leads to conformational changes in the α and γ subunits, resulting in increased phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
Activation of AMPK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, decreased lipogenesis, and improved mitochondrial function. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and specificity for AMPK activation, and its ability to be administered orally. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide also has some limitations, including its short half-life and potential off-target effects.

Future Directions

There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide, including its potential use as a therapeutic agent for cancer and metabolic disorders, and its role in neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide and to identify potential off-target effects. Additionally, the development of more potent and selective AMPK activators may lead to improved therapeutic options.

Synthesis Methods

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The detailed synthesis method is beyond the scope of this paper and can be found in the literature.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been extensively studied in various scientific fields, including cancer research, metabolic disorders, and neurodegenerative diseases. In cancer research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In metabolic disorders, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity. In neurodegenerative diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to improve cognitive function and reduce neuronal damage.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-5-12(2)7-15(6-11)20-17(21)10-22-16-8-13(3)18(19)14(4)9-16/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNIMZKPYMRCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide

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